molecular formula C13H14F3N3O3S B2588780 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798538-08-5

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2588780
CAS RN: 1798538-08-5
M. Wt: 349.33
InChI Key: KJXGQKKNTKZFHB-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also features a trifluoromethyl group attached to a phenyl ring, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, a phenyl ring, and a trifluoromethyl group, among other functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the trifluoromethyl group is known to be a good leaving group, which could make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence properties like solubility and stability .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has demonstrated the potential of novel heterocyclic compounds containing a sulfonamido moiety, aiming at the synthesis of new compounds for use as antibacterial agents. For instance, the synthesis of pyran, pyridine, and pyridazine derivatives from ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was explored for their antibacterial activity, with several compounds showing high activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-Inflammatory Applications

Celecoxib derivatives have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives were evaluated for their activities, showing that some compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

Enzyme Inhibition and Medicinal Chemistry

Sulfonamide compounds have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, with certain metal complexes of pyrazole-based sulfonamides showing significant inhibitory activity. These findings suggest applications in designing drugs for conditions like glaucoma and edema where carbonic anhydrase inhibitors are relevant (Büyükkıdan et al., 2017).

Environmental Applications and Biodegradation

Studies on the environmental persistence and degradation of sulfonamide antibiotics have identified novel microbial strategies for eliminating these compounds from the environment. Microbial degradation pathways involving ipso-hydroxylation and subsequent fragmentation have been discovered, offering insights into bioremediation techniques for removing persistent pharmaceutical pollutants (Ricken et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-19-8-11(6-17-19)23(21,22)18-7-12(20)9-2-4-10(5-3-9)13(14,15)16/h2-6,8,12,18,20H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXGQKKNTKZFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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